NFAT-β-Galactosidase Inhibition Potency: Benzyl-pyrrolopyrimidine-dione 4b Outperforms Quinazolinediones by 5–10-Fold
Compound 4b (6-benzyl-pyrrolo[3,4-d]pyrimidine-2,4-dione) inhibited NFAT-1-regulated β-galactosidase expression with an IC₅₀ of 0.26 µM, representing a 5–10-fold improvement over the quinazoline-2,4-dione analogs 1–3, which exhibited IC₅₀ values ranging from 1.3 to 4.4 µM [1].
| Evidence Dimension | Inhibition of NFAT-1-regulated β-galactosidase expression (IC₅₀) |
|---|---|
| Target Compound Data | 0.26 µM (compound 4b) |
| Comparator Or Baseline | Quinazoline-2,4-diones 1–3: IC₅₀ 1.3–4.4 µM |
| Quantified Difference | 5–10-fold more potent |
| Conditions | Jurkat T-cell line stably transfected with NFAT-1-β-galactosidase reporter construct; 96-well plate format; incubation with test compounds for 18–24 h |
Why This Matters
For researchers seeking a moderate-potency NFAT-pathway inhibitor with a well-defined SAR starting point, the benzyl analog 4b fills the potency gap between weakly active quinazolinediones and the highly potent naphthyl/acenaphthyl analogs, enabling finer experimental dose-response control.
- [1] Michne, W.F.; Schroeder, J.D.; Guiles, J.W.; Treasurywala, A.M.; Weigelt, C.A.; Stansberry, M.F.; McAvoy, E.; Shah, C.R.; Baine, Y.; Sawutz, D.G. Novel inhibitors of the nuclear factor of activated T cells (NFAT)-mediated transcription of β-galactosidase: potential immunosuppressive and antiinflammatory agents. J. Med. Chem. 1995, 38, 2557–2569. View Source
